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molecular formula C12H12FNO B8322973 N-Acryloyl-2-allyl-4-fluoroaniline

N-Acryloyl-2-allyl-4-fluoroaniline

Cat. No. B8322973
M. Wt: 205.23 g/mol
InChI Key: QQBJKGBZDUVYDV-UHFFFAOYSA-N
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Patent
US07888345B2

Procedure details

A round-bottom flask containing the product from Step 2 (4.51 g, 21.9 mmol) was fitted with a stirbar and septa. Dichloromethane (800 mL) and Zhan catalyst I (0.735 g, 1.11 mmol) were added, and the resulting solution was stirred for 18 hours at room temperature. The reaction was then concentrated in vacuo and recrystallized from dichloromethane to give the desired product.
Quantity
4.51 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst I
Quantity
0.735 g
Type
catalyst
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[NH:11][C:12](=[O:15])[CH:13]=[CH2:14])C=C>ClCCl>[F:10][C:8]1[CH:7]=[CH:6][C:5]2[NH:11][C:12](=[O:15])[CH:13]=[CH:14][CH2:1][C:4]=2[CH:9]=1

Inputs

Step One
Name
Quantity
4.51 g
Type
reactant
Smiles
C(C=C)C1=C(C=CC(=C1)F)NC(C=C)=O
Step Two
Name
catalyst I
Quantity
0.735 g
Type
catalyst
Smiles
Name
Quantity
800 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred for 18 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was fitted with a stirbar and septa
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallized from dichloromethane

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=CC2=C(CC=CC(N2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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